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molecular formula C11H9FN2O4S B8676183 1-(p-Toluenesulfonyl)-5-fluorouracil CAS No. 56059-10-0

1-(p-Toluenesulfonyl)-5-fluorouracil

Cat. No. B8676183
M. Wt: 284.27 g/mol
InChI Key: PIZNOQYLTZXNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971784

Procedure details

2.6 g (0.02 mole) of 5-fluorouracil and 1.28 g (0.01 mole) of anhydrous potassium carbonate were suspended in 50 ml. of dioxane and reacted with 3.82 g (0.02 mole) of p-toluenesulfonyl chloride in the same manner as in Example 10. There was obtained 3.54 g (62.3% yield) of 5-fluoro-1-(p-toluenesulfonyl)uracil. Recrystallization of the product from methanol-chloroform gave leaflets melting at 241°-242°C. The results of an elementary analysis thereof were well in agreement with the calculated value as follows:
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
3.82 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[C:16]1([CH3:26])[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1>O1CCOCC1>[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[N:6]([S:22]([C:19]2[CH:20]=[CH:21][C:16]([CH3:26])=[CH:17][CH:18]=2)(=[O:24])=[O:23])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
3.82 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(NC(N(C1)S(=O)(=O)C1=CC=C(C=C1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.54 g
YIELD: PERCENTYIELD 62.3%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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